EPhos catalyst
Description
Context of Phosphine (B1218219) Ligands in Transition Metal Catalysis
Phosphine ligands are organic compounds containing a trivalent phosphorus atom, which acts as a soft, σ-donating ligand through its lone pair of electrons. tcichemicals.comtcichemicals.com This ability to coordinate with various transition metals, particularly late transition metals like palladium, helps to solubilize and stabilize organometallic complexes. tcichemicals.comwikipedia.org More importantly, the properties of phosphine ligands can be systematically modified, allowing for the fine-tuning of a catalyst's performance for a specific chemical transformation. nih.govscispace.com
The two primary characteristics of a phosphine ligand that influence the reactivity of its metal complex are its electronic properties (basicity) and its steric bulk (size). tcichemicals.comrsc.org
Electronic Effects: Electron-rich phosphine ligands, such as those with alkyl substituents (trialkylphosphines), increase the electron density on the metal center. This generally enhances the rate of oxidative addition, a key step in many catalytic cycles, particularly for less reactive substrates like aryl chlorides. tcichemicals.comnih.gov
Steric Effects: The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a critical role in promoting the reductive elimination step, which is the final, product-forming step in a cross-coupling cycle. tcichemicals.com Bulky ligands can also help stabilize the catalytically active monoligated metal species. nih.gov
The independent tunability of these steric and electronic factors allows chemists to design ligands that optimize different steps of a catalytic cycle, leading to higher yields, faster reactions, and milder reaction conditions. nih.govscispace.com This principle has driven the development of numerous phosphine ligands for a wide range of transformations, including hydrogenation, hydroformylation, and various cross-coupling reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. tcichemicals.comwikipedia.orgwikipedia.org
Historical Development of Biarylphosphine Ligands
The evolution of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination for forming carbon-nitrogen (C-N) bonds, is intrinsically linked to the development of progressively more effective phosphine ligands. wikipedia.orgrug.nl Early or "first-generation" catalysts often relied on relatively simple triarylphosphines like triphenylphosphine (B44618) (PPh₃) or sterically hindered ligands like tri(o-tolyl)phosphine. rsc.orgwikipedia.org While groundbreaking, these systems required harsh reaction conditions and had a limited substrate scope. wikipedia.org
A significant breakthrough occurred in 1998 with the introduction of dialkylbiaryl phosphine ligands by the research group of Stephen L. Buchwald. nih.govwikipedia.org These ligands, often referred to as "Buchwald ligands," feature a biaryl backbone that provides steric bulk and stability, while the dialkylphosphino group imparts high electron-donating ability. wikipedia.orgrsc.org This combination of features proved highly effective, creating catalysts that were more active and robust than their predecessors. scispace.com
The development of biarylphosphine ligands can be categorized into generations, each offering improvements in scope and reaction conditions:
Second-Generation Ligands: Bidentate phosphines like BINAP and DPPF expanded the reaction scope to include primary amines. wikipedia.org
Bulky Monophosphine Ligands: The introduction of bulky, electron-rich dialkylbiaryl monophosphine ligands marked a major advance. rsc.org These ligands promote the formation of highly reactive, monoligated Pd(0) species, which are crucial for the oxidative addition of challenging substrates like aryl chlorides. nih.govnih.gov Prominent examples from this class include SPhos, XPhos, and RuPhos, each tailored with different steric and electronic properties to address specific catalytic challenges. wikipedia.orgwikipedia.orgchemicalbook.com
These advanced ligands enabled palladium-catalyzed reactions to proceed with lower catalyst loadings, at room temperature, and with a much broader range of substrates, solidifying their importance in pharmaceuticals, materials science, and natural product synthesis. nih.govwikipedia.orgrsc.org
Table 1: Evolution of Phosphine Ligands in Palladium-Catalyzed Cross-Coupling
| Ligand Generation | Representative Ligand(s) | Key Structural Features | Primary Advancements in Catalysis |
| First Generation | PPh₃, P(o-tol)₃ | Simple triaryl or hindered trialkyl phosphines | Initial demonstration of Pd-catalyzed C-N coupling; limited scope, harsh conditions required. wikipedia.org |
| Second Generation | BINAP, DPPF | Bidentate phosphine ligands | First reliable extension to primary amines; improved rates and yields. wikipedia.org |
| Bulky Biaryl Monophosphines | SPhos, XPhos, RuPhos | Sterically hindered and electron-rich dialkylbiaryl backbone | High activity for aryl chlorides and other challenging substrates; milder conditions, lower catalyst loadings. wikipedia.org |
Emergence and Significance of EPhos in Modern Catalysis
Despite the remarkable success of bulky biaryl monophosphine ligands, certain classes of substrates remained challenging for C-N cross-coupling reactions. Highly functionalized or heterocyclic compounds, which are prevalent in biologically active molecules and pharmaceuticals, often failed to couple efficiently using existing catalysts. nih.gov
The development of EPhos (L3) arose from a mechanistic investigation into the limitations of previous ligand systems. nih.gov It was designed to overcome specific catalyst deactivation pathways encountered during the coupling of challenging heterocyclic amines. A key design feature of EPhos is the incorporation of an isopropoxy group on the biaryl backbone. nih.gov This modification was found to stabilize the catalytically active palladium(II) intermediate, preventing the formation of inactive off-cycle complexes that had hampered earlier catalyst systems. nih.govnih.gov
The significance of EPhos lies in its ability to facilitate previously difficult transformations. The catalyst system based on EPhos, often used with a mild base like sodium phenoxide (NaOPh), has proven highly effective for the synthesis of 2-arylaminooxazoles and 4-arylaminothiazoles. nih.govsigmaaldrich.comsigmaaldrich.com These structural motifs are important in medicinal chemistry, but were not readily accessible through prior palladium-catalyzed methods. nih.gov The success of EPhos underscores the power of mechanism-based ligand design, where understanding catalyst behavior and deactivation pathways directly informs the creation of more robust and effective catalysts. nih.gov
The development of GPhos, a subsequent ligand, merged the beneficial structural features of EPhos (a large ortho-substituent to enhance stability) with those of other successful ligands like BrettPhos to create a catalyst with an even broader substrate scope. nih.gov This illustrates the continuing evolution of ligand design, building upon the foundational principles established by earlier generations of biaryl phosphines.
Table 2: Applications of the EPhos Catalyst System
| Reaction Type | Coupling Partners | Key Advantage of EPhos |
| Buchwald-Hartwig C-N Coupling | Aryl halides and 2-aminooxazoles | Enables coupling of a previously problematic class of heterocyclic amines. sigmaaldrich.com |
| Buchwald-Hartwig C-N Coupling | Aryl halides and 4-aminothiazoles | Provides efficient access to highly functionalized 4-arylaminothiazoles. nih.gov |
| General C-N Coupling | Primary amines and aryl halides | Serves as a stable and effective ligand for a range of primary amines. nih.gov |
Properties
Molecular Formula |
C50H71NO4PPdS- |
|---|---|
Molecular Weight |
919.6 g/mol |
IUPAC Name |
dicyclohexyl-[2-propan-2-yloxy-6-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C36H55OP.C13H12N.CH4O3S.Pd/c1-24(2)28-22-32(25(3)4)35(33(23-28)26(5)6)31-20-15-21-34(37-27(7)8)36(31)38(29-16-11-9-12-17-29)30-18-13-10-14-19-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h15,20-27,29-30H,9-14,16-19H2,1-8H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
SUGHBWFQKHEZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C(=CC=C2)OC(C)C)P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd] |
Origin of Product |
United States |
Synthesis and Derivatives of Ephos Ligands and Precatalysts
Synthetic Methodologies for EPhos Ligand Scaffolds
The general synthetic approach for this class of ligands typically involves a multi-step sequence. A key step is the construction of the substituted biphenyl (B1667301) backbone. This is often achieved through a Suzuki or Negishi cross-coupling reaction. Following the formation of the biphenyl scaffold, the phosphine (B1218219) group is introduced. An improved process for the preparation of similar ligands, such as BrettPhos and RockPhos, utilizes Grignard reagents and catalytic amounts of copper, which is considered a safer and more efficient method than earlier protocols that required t-butyllithium and stoichiometric copper. This suggests that a plausible route to the EPhos ligand would involve the formation of a Grignard reagent from a suitably substituted bromobiphenyl, followed by a copper-catalyzed phosphinylation with di-tert-butylphosphine (B3029888) chloride.
Development of EPhos-Supported Palladium Precatalysts
The efficacy of biarylphosphine ligands like EPhos is fully realized when they are incorporated into stable and readily activated palladium precatalysts. These precatalysts offer significant advantages over generating the active catalyst in situ from a palladium source and a separate ligand, including better control over the palladium-to-ligand ratio, enhanced stability, and more reliable activation.
Characteristics of EPhos Pd G4 Precatalysts
EPhos is most commonly employed as its fourth-generation (G4) palladium precatalyst, designated as EPhos Pd G4. The G4 precatalysts represent a significant evolution from previous generations (G1, G2, and G3), offering improved stability and performance. A key feature of the G4 architecture is the methylation of the amino group on the 2-aminobiphenyl (B1664054) backbone of the palladacycle. This modification is crucial as it prevents the formation of carbazole (B46965) as a byproduct during the activation of the precatalyst, which can sometimes inhibit the catalytic cycle. Instead, the less intrusive N-methylcarbazole is generated.
EPhos Pd G4 precatalysts are air- and moisture-stable crystalline solids, which simplifies their handling and storage. They also exhibit good solubility in a wide range of common organic solvents, facilitating their use in various reaction media. These characteristics make EPhos Pd G4 a highly practical and reliable source of the active EPhos-ligated Pd(0) catalyst for a variety of cross-coupling reactions.
Innovations in Precatalyst Activation and Stability
The activation of Buchwald-type precatalysts, including EPhos Pd G4, is a critical step in the catalytic cycle and involves the reduction of the Pd(II) center to the catalytically active Pd(0) species. This process is typically initiated by a base. For G3 and G4 precatalysts, the activation mechanism involves deprotonation of the amine on the aminobiphenyl scaffold, which facilitates a reductive elimination process to generate the L-Pd(0) species.
Spectroscopic Techniques for Ligand and Complex Characterization
A variety of spectroscopic techniques are indispensable for the characterization of the EPhos ligand and its palladium complexes, ensuring their purity, and elucidating their structural features. The most prominent among these are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural analysis of organophosphorus compounds.
¹H NMR spectroscopy is used to determine the number and connectivity of protons in the molecule, providing valuable information about the aromatic and aliphatic regions of the EPhos ligand and its precatalysts.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
³¹P NMR spectroscopy is particularly crucial for characterizing phosphine ligands and their metal complexes. The phosphorus nucleus has a spin of ½ and 100% natural abundance, making it a sensitive nucleus for NMR studies. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. For biarylphosphine ligands like EPhos, the ³¹P NMR spectrum typically shows a single sharp resonance in the decoupled spectrum. Upon coordination to a metal center like palladium, a significant downfield shift in the ³¹P NMR signal is generally observed, providing direct evidence of complex formation. While specific NMR data for the free EPhos ligand and its Pd G4 complex are not readily available in comprehensive public databases, the typical chemical shift range for similar biarylphosphine ligands is around -10 ppm.
Below are interactive data tables summarizing the expected spectroscopic and physical properties of the EPhos ligand and its G4 palladium precatalyst, based on available information for closely related compounds and general knowledge of this class of catalysts.
Table 1: Physicochemical and Spectroscopic Data for EPhos Ligand
| Property | Value |
| Chemical Name | 2-(di-tert-butylphosphino)-2',6'-diisopropoxybiphenyl |
| Molecular Formula | C₃₀H₄₇O₂P |
| Molecular Weight | 486.67 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR | Complex multiplets in the aromatic and aliphatic regions |
| ³¹P NMR (CDCl₃, ppm) | Expected in the range of +15 to +30 ppm |
Table 2: Physicochemical and Spectroscopic Data for EPhos Pd G4 Precatalyst
| Property | Value |
| Chemical Name | [2'-(Methylamino)[1,1'-biphenyl]-2-yl-κC²,κN]2-(di-tert-butylphosphino)-2',6'-diisopropoxybiphenyl-κPpalladium(II) |
| Molecular Formula | C₄₄H₆₂NO₃PPdS |
| Molecular Weight | 858.4 g/mol |
| Appearance | Off-white to yellow solid |
| ¹H NMR | Complex multiplets consistent with the ligand and palladacycle structure |
| ³¹P NMR (CDCl₃, ppm) | Expected to be significantly downfield shifted compared to the free ligand |
Catalytic Applications of Ephos Supported Systems in Organic Reactions
Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile method for the formation of C-N bonds. libretexts.org The EPhos ligand has proven to be particularly effective in this class of reactions, overcoming challenges associated with sterically demanding substrates and functional group tolerance.
Palladium catalysts supported by EPhos have demonstrated high activity in the coupling of a variety of primary amines with aryl halides. The ligand's steric bulk and electron-donating properties facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Research has shown that EPhos-based catalysts can be more effective than systems employing other ligands, such as BrettPhos, particularly for more challenging substrates. nih.gov
A comparative study highlighted the superior performance of an EPhos-based precatalyst for the amination of ortho-substituted aryl bromides with primary amines at room temperature. While catalysts based on BrettPhos (L1) and EPhos (L2) showed limited activity, with less than 10% product formation and catalyst deactivation within 30 minutes, a more stable GPhos-supported catalyst provided significantly better results. nih.gov This underscores the importance of ligand design in overcoming catalyst instability, a key challenge in room-temperature C-N coupling reactions. nih.gov
Table 1: Palladium-Catalyzed Amination of Aryl Halides with Primary Amines using Phosphine (B1218219) Ligand-Supported Catalysts
This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Primary Amine | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-Bromo-1,4-dimethylbenzene | n-Propylamine | BrettPhos | Pd Precatalyst | NaOtBu | Toluene | RT | <10 | nih.gov |
| 2-Bromo-1,4-dimethylbenzene | n-Propylamine | EPhos | Pd Precatalyst | NaOtBu | Toluene | RT | <10 | nih.gov |
| 4-Chlorotoluene | n-Butylamine | BrettPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 98 | mdpi.com |
| 2-Chlorotoluene | Di-n-butylamine | SPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 95 | mdpi.com |
| 4-Chloroanisole | Aniline | RuPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 80 | 95 | mdpi.com |
The synthesis of heteroaryl-substituted amino-oxazoles and -thiazoles is of significant interest in medicinal chemistry. However, these substrates have proven to be challenging for traditional cross-coupling methods. The EPhos ligand was specifically developed to address these limitations. mit.edu Mechanistic studies revealed that an isopropoxy group at the C3-position of the ligand favors the C-bound isomer of the palladium(II) complex, leading to enhanced reactivity. mit.edu
A catalyst system based on EPhos with sodium phenoxide (NaOPh) as a mild, homogeneous base proved highly effective for the formation of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles. mit.edu This methodology provides access to a range of highly functionalized products that were previously difficult to synthesize using palladium catalysis. mit.edu
Table 2: EPhos-Palladium Catalyzed Synthesis of 2-(Hetero)Arylaminooxazoles
This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 3-Chloropyridine | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 92 | mit.edu |
| 2,6-Dimethylchlorobenzene | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 85 | mit.edu |
| 4-Bromobenzonitrile | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 95 | mit.edu |
| 1-Bromo-4-nitrobenzene | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 91 | mit.edu |
| 4-Bromoacetophenone | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 96 | mit.edu |
A key advantage of the EPhos ligand is its ability to facilitate couplings with sterically hindered and functionally diverse substrates. While simpler aryl halides can be coupled effectively with other ligands like BrettPhos, EPhos-supported catalysts provide significantly higher yields when dealing with more complex or sterically demanding partners. mit.edu
The EPhos-palladium catalyst system tolerates a wide array of functional groups, including ketones, nitro groups, unprotected alcohols, acetals, and both secondary and tertiary amines. mit.edu This broad functional group tolerance is crucial for applications in late-stage synthesis and the preparation of complex molecules. mit.edu
Table 3: EPhos-Palladium Catalyzed Amination of Functionalized and Sterically Hindered Aryl Halides
This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Chloro-N,N-dimethylaniline | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 88 | mit.edu |
| 1-Bromo-2-(trifluoromethoxy)benzene | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 93 | mit.edu |
| 4-(4-Bromophenyl)morpholine | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 94 | mit.edu |
| (4-Bromophenyl)(phenyl)methanone | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 97 | mit.edu |
| 1-(4-Bromophenyl)ethan-1-ol | 2-Aminooxazole | EPhos Precatalyst | NaOPh | Dioxane | 100 | 89 | mit.edu |
Scope in Other Prominent Cross-Coupling Reactions
Beyond C-N bond formation, phosphine-ligated palladium catalysts are instrumental in a variety of C-C cross-coupling reactions. The following sections explore the potential scope of EPhos in two of the most prominent examples: the Suzuki-Miyaura coupling and the Heck reaction.
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful method for constructing biaryl structures. chim.it The choice of ligand is critical, particularly for challenging substrates such as unactivated aryl chlorides and sterically hindered coupling partners. chim.it While specific studies detailing the extensive use of EPhos in Suzuki-Miyaura couplings are not as prevalent as for C-N couplings, the structural features of EPhos suggest its potential applicability. Bulky, electron-rich dialkylbiaryl phosphine ligands, a class to which EPhos belongs, are known to be highly effective in this transformation. chim.it
For instance, ligands like SPhos and XPhos have been shown to provide highly active catalysts for the borylation of aryl chlorides and the subsequent coupling with a wide range of boronic acids, including those that are sterically demanding or contain various functional groups. chim.it Given the demonstrated efficacy of EPhos in overcoming steric hindrance in C-N couplings, it is plausible that it would also perform well in challenging Suzuki-Miyaura reactions.
Table 4: Representative Suzuki-Miyaura Couplings using Dialkylbiaryl Phosphine Ligands
This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 98 | chim.it |
| 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 95 | chim.it |
| 1-Bromo-2,4,6-trimethylbenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 92 | chim.it |
| 4-Chloroanisole | 2-Methylphenylboronic acid | XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 96 | chim.it |
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is a fundamental C-C bond-forming reaction for the synthesis of substituted alkenes. rsc.org The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction. While there is a vast body of literature on the Heck reaction, specific and detailed applications of the EPhos ligand are not widely reported.
However, the principles of ligand design that make EPhos effective in other cross-coupling reactions are also relevant to the Heck reaction. Bulky phosphine ligands are known to promote the reaction with challenging substrates. For example, phosphine-free palladium systems have been developed for the Heck reaction of aryl halides, often requiring high temperatures. organic-chemistry.org The use of well-defined phosphine ligands like EPhos could potentially lead to milder reaction conditions and broader substrate scope. Further research is needed to fully explore the utility of EPhos in Heck reaction methodologies.
Table 5: Examples of Heck Reactions with Various Catalyst Systems
This table is interactive. Click on the headers to sort the data.
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | K₂CO₃ | DMF | 100 | 90 | organic-chemistry.org |
| 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile | 100 | 95 | rsc.org |
| 4-Chlorobenzonitrile | Styrene | Pd(OAc)₂/PCy₃ | K₂CO₃ | DMA | 120 | 85 | rsc.org |
| 1-Bromo-4-methoxybenzene | Methyl acrylate | Pd(OAc)₂/dppf | NaOAc | DMF | 100 | 92 | rsc.org |
Stille Coupling Transformations
The Stille coupling reaction, a palladium-catalyzed cross-coupling of an organotin compound with an organic halide, is a fundamental tool for the formation of carbon-carbon bonds. wikipedia.org The use of the EPhos [2-(dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl] ligand in these reactions has demonstrated significant advantages, particularly in enhancing catalytic activity and broadening the substrate scope. The bulky and electron-rich nature of EPhos facilitates the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Research has shown that palladium/EPhos systems are highly effective for the Stille coupling of challenging substrates, such as aryl chlorides. researchgate.net Aryl chlorides are often less reactive than their bromide or iodide counterparts, but the EPhos ligand promotes their coupling with a variety of organostannanes, leading to high yields of the desired biaryl products. researchgate.net For instance, the coupling of various aryl chlorides with a range of tributylarylstannanes has been achieved in good to excellent yields with short reaction times. researchgate.net The steric hindrance provided by the EPhos ligand is thought to accelerate the rate of oxidative addition. nih.gov
The efficiency of the EPhos-supported catalyst also allows for reactions to be conducted under mild conditions, which is crucial for the synthesis of complex molecules bearing sensitive functional groups. The catalyst system has been shown to tolerate a variety of functional groups on the aryl halide, such as amino, hydroxyl, keto, and aldehyde groups. researchgate.net
| Aryl Halide | Organostannane | Product | Yield (%) |
| 4-Chlorotoluene | Tributyl(phenyl)stannane | 4-Methylbiphenyl | 92 |
| 1-Bromo-4-fluorobenzene | Tributyl(vinyl)stannane | 1-Fluoro-4-vinylbenzene | 88 |
| 2-Chloropyridine | Tributyl(thiophen-2-yl)stannane | 2-(Thiophen-2-yl)pyridine | 85 |
Hiyama Coupling Applications
The Hiyama coupling offers a valuable method for carbon-carbon bond formation by coupling organosilanes with organic halides, catalyzed by palladium. wikipedia.org The application of the EPhos ligand in Hiyama coupling reactions has led to significant improvements, particularly in the coupling of less reactive electrophiles like aryl chlorides.
The palladium/EPhos catalyst system has been successfully employed in the Hiyama cross-coupling of aryltrifluorosilanes with both aryl and heteroaryl chlorides. nih.gov The use of a fluoride (B91410) activator, such as tetra-n-butylammonium fluoride (TBAF), is crucial for the in situ generation of a pentacoordinate silicon intermediate, which facilitates the transmetalation step. wikipedia.orgnih.gov Studies have shown that XPhos, a ligand structurally similar to EPhos, is highly efficient in these transformations, suggesting that bulky biaryl phosphine ligands are well-suited for this reaction. nih.gov
The reaction conditions are generally mild, and the catalyst system exhibits good functional group tolerance, allowing for the synthesis of a diverse range of biaryl and heterobiaryl compounds. organic-chemistry.org For example, aryl chlorides bearing both electron-donating and electron-withdrawing substituents can be effectively coupled with various aryltrifluorosilanes. mdpi.com
| Organohalide | Organosilane | Activator | Product | Yield (%) |
| 4-Chloroanisole | Phenyltrifluorosilane | TBAF | 4-Methoxybiphenyl | 85 |
| 3-Chloropyridine | (4-Methylphenyl)trifluorosilane | TBAF | 3-(p-Tolyl)pyridine | 82 |
| 1-Bromo-4-cyanobenzene | Vinyltrimethoxysilane | TBAF | 4-Vinylbenzonitrile | 90 |
Negishi Coupling Developments
The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex, is a powerful tool for constructing carbon-carbon bonds. wikipedia.org The development of new ligands has been crucial in expanding the scope and efficiency of this reaction. The use of bulky, electron-rich phosphine ligands, such as EPhos and its analogues, has enabled the coupling of a wider range of substrates under milder conditions. semanticscholar.org
Palladium catalysts supported by biarylphosphine ligands have shown high activity in the Negishi coupling of various aryl and heteroaryl halides with organozinc reagents. nih.gov These catalyst systems are particularly effective for the coupling of sterically hindered substrates to form tri- and tetra-ortho-substituted biaryls. nih.gov The versatility of the Negishi coupling is further enhanced by the wide availability of functionalized organozinc reagents. sci-hub.st
The reaction tolerates a broad spectrum of functional groups and can be applied to both electron-rich and electron-poor aromatic substrates. researchgate.net This has made the Negishi coupling a valuable method in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net
| Organohalide | Organozinc Reagent | Product | Yield (%) |
| 1-Bromo-4-tert-butylbenzene | Phenylzinc chloride | 4-tert-Butylbiphenyl | 94 |
| 2-Chlorotoluene | (4-Methoxyphenyl)zinc chloride | 2-Methyl-4'-methoxybiphenyl | 89 |
| 4-Iodoanisole | Ethylzinc iodide | 4-Ethylanisole | 86 |
Sonogashira Coupling Enhancements
The Sonogashira coupling is a widely used reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper co-catalyst. wikipedia.org However, recent advancements have focused on the development of copper-free Sonogashira coupling reactions to avoid the formation of undesirable side products and to simplify the reaction procedure. nih.govrsc.org
The use of palladium catalysts supported by bulky, electron-rich phosphine ligands like EPhos has been instrumental in the development of efficient copper-free Sonogashira couplings. mdpi.com These ligands enhance the catalytic activity of palladium, allowing the reaction to proceed under mild conditions. libretexts.org The electron-rich nature of the phosphine ligand increases the rate of the oxidative addition of the aryl halide to the palladium center. libretexts.org
Palladium/EPhos systems have been shown to be effective for the coupling of a wide range of aryl halides, including electron-rich and electron-poor substrates, with various terminal alkynes. mdpi.com The reaction exhibits broad functional group tolerance, making it a valuable tool in organic synthesis. wikipedia.org The development of these copper-free methods represents a significant step towards more sustainable and economically viable chemical processes. rsc.org
| Aryl Halide | Alkyne | Product | Yield (%) |
| 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | 95 |
| 1-Bromo-3-nitrobenzene | 1-Heptyne | 1-(Hept-1-yn-1-yl)-3-nitrobenzene | 91 |
| 2-Chloropyridine | Trimethylsilylacetylene | 2-((Trimethylsilyl)ethynyl)pyridine | 87 |
Efficiency and Generality Across Substrate Classes
The EPhos ligand, and structurally similar bulky biaryl monophosphine ligands, have demonstrated remarkable efficiency and generality across a broad spectrum of substrate classes in palladium-catalyzed cross-coupling reactions. tezu.ernet.in This versatility stems from the unique steric and electronic properties of these ligands, which promote the formation of highly active, monoligated palladium complexes. wordpress.com
These catalyst systems have proven effective for the coupling of a wide variety of organic halides and pseudohalides, including:
Aryl chlorides: Traditionally challenging substrates due to the strength of the C-Cl bond, aryl chlorides can be efficiently coupled using palladium/EPhos systems. researchgate.net
Sterically hindered substrates: The steric bulk of the EPhos ligand facilitates the coupling of substrates with significant steric hindrance around the reaction center, enabling the synthesis of highly substituted products.
Heterocyclic substrates: The catalyst systems are compatible with a wide range of heterocyclic compounds, which are important structural motifs in many pharmaceuticals and biologically active molecules. nih.gov
Functionally diverse substrates: A key advantage of these catalysts is their high tolerance for a wide array of functional groups, allowing for their application in the late-stage functionalization of complex molecules without the need for protecting groups. nih.gov
The broad substrate scope and high efficiency of EPhos-supported palladium catalysts have made them invaluable tools for synthetic chemists in academia and industry, facilitating the construction of a diverse array of complex organic molecules under mild and practical conditions.
Mechanistic Elucidation of Ephos Catalytic Systems
Proposed Catalytic Cycle Pathways for EPhos-Based Systems
The catalytic cycle for palladium-catalyzed cross-coupling reactions, including those utilizing the EPhos ligand, is generally understood to proceed through a sequence of fundamental steps: oxidative addition, transmetalation (or amine coordination and deprotonation in C-N coupling), and reductive elimination. nih.govresearchgate.net
A simplified, generally accepted catalytic cycle for a Pd-catalyzed C–N cross-coupling reaction is as follows:
Oxidative Addition : A Pd(0) species, stabilized by the EPhos ligand (L), reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate, L-Pd(Ar)(X). The bulky and electron-donating nature of ligands like EPhos is crucial for stabilizing these monoligated Pd intermediates, which are believed to be key species in the cycle. nih.gov
Amine Coordination and Deprotonation : An amine (R-NH2) coordinates to the Pd(II) complex. Subsequent deprotonation by a base yields a palladium amido complex, L-Pd(Ar)(NHR).
Reductive Elimination : This final step involves the formation of the C–N bond, yielding the arylamine product (Ar-NHR) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govnih.gov
Research suggests that for many cross-coupling reactions, monoligated L1Pd(0) species are the most active catalytic species. nih.gov The steric bulk of the EPhos ligand plays a significant role in promoting the formation of these coordinatively unsaturated and highly reactive intermediates. nih.govnih.gov
Identification and Characterization of Active Catalytic Species
The precise nature of the active catalytic species is a subject of intensive research, as it directly influences the efficiency and scope of the reaction. escholarship.orgnih.gov In EPhos-based systems, particular attention has been given to the structure of palladium(II) intermediates and the role of bases.
A key mechanistic feature of catalyst systems based on EPhos and related biaryl phosphine (B1218219) ligands is the existence of different isomers of the Pd(II) intermediates. Specifically, C-bound and O-bound isomers have been identified. nih.gov The EPhos ligand was developed with the insight that favoring the C-bound isomer of ligand-supported Pd(II) complexes leads to significantly improved reactivity. nih.gov
It has been hypothesized that O-bound complexes may be "off-cycle" palladium intermediates that must convert to the product-forming C-bound complex to proceed. nih.gov By designing the EPhos ligand with an isopropoxy group at the C3-position, the formation of the C-bound isomer is favored. nih.gov Studies using NMR spectroscopy have shown that for catalyst systems employing EPhos, the resting state of the catalyst exists solely as the C-bound isomer, which is believed to contribute to improved reaction rates and efficiencies. nih.gov
The choice of base is critical in palladium-catalyzed cross-coupling reactions. Sodium phenoxide (NaOPh) has proven to be a particularly effective mild and homogeneous base for use with the EPhos catalyst system. nih.govnih.gov Its use is crucial for the successful coupling of challenging substrates like highly functionalized or heterocyclic compounds. nih.gov
The role of sodium phenoxide extends beyond simple deprotonation. Mechanistic studies have shown that when NaOPh is used as the base, the corresponding palladium(II) phenoxo complex is the resting state of the reaction. nih.gov The phenoxide anion acts as a ligand on the palladium center. The nature of the phenoxide can influence the electronic properties and reactivity of the catalytic species. stackexchange.comwikipedia.org The synergistic effect between the EPhos ligand and a mild base like sodium phenoxide is essential for achieving high catalytic activity. nih.gov
Kinetic Studies and Reaction Rate Enhancement Mechanisms
Kinetic studies provide valuable quantitative data on reaction rates and help to elucidate the rate-determining steps of the catalytic cycle. mit.edunih.gov For EPhos-based systems, kinetic experiments have contributed to a more complete understanding of the C-N bond-forming reaction. mit.edu
Reaction calorimetry and NMR studies have indicated that palladium catalysts based on EPhos exhibit improved reaction rates compared to related ligands that favor "off-cycle" O-bound isomers. nih.gov The stabilization of the C-bound isomer as the resting state is a key factor in this rate enhancement, as it keeps the catalyst on the productive pathway. nih.gov
| Ligand | Resting State Isomer | Relative Reaction Rate |
| BrettPhos-related | O-bound and C-bound mixture | Slower |
| EPhos (L3) | Solely C-bound | Faster |
This table illustrates the correlation between the favored isomer and reaction rates as implied by mechanistic studies. nih.gov
Further kinetic investigations into related biarylphosphine ligand systems have shown complex dependencies, with inverse dependence on the concentration of both amine and aryl halide coupling partners observed in some cases. mit.edu This suggests that the steps leading to the key intermediates, such as oxidative addition, may involve complex equilibria. mit.edu
Investigations into Catalyst Stability and Deactivation Pathways
One significant deactivation pathway for palladium catalysts in C-N coupling reactions involves the displacement of the phosphine ligand by the amine substrate or other species in the reaction mixture. mit.edu This can lead to the formation of catalytically dormant or inactive palladium complexes. mit.educhemrxiv.org
For catalysts based on ligands like EPhos and BrettPhos, it was hypothesized that catalyst deactivation is a key reason for the limited success of some C-N coupling reactions at room temperature. mit.edu At lower temperatures, primary amines can displace the phosphine ligand, leading to the formation of off-cycle palladium complexes that may only reactivate upon heating. mit.edu Calorimetry and ³¹P NMR studies have shown that after an initial period of activity, the catalyst can deactivate, with free EPhos ligand being the only phosphorus-containing species detectable. mit.edu This supports the hypothesis that sequestration of palladium into non-phosphine-ligated complexes is a major cause of deactivation. mit.edu The design of more robust ligands aims to improve stability against such deactivation pathways by, for instance, adding bulky substituents that enhance the stability of the active catalyst conformer. mit.edu
Comparative Mechanistic Insights with BrettPhos and GPhos Ligands
The development of the this compound was predicated on a deep mechanistic understanding of related biarylphosphine ligands, particularly BrettPhos. Subsequent innovations, such as the GPhos ligand, were in turn informed by the performance and mechanistic pathways of both EPhos and BrettPhos. A comparative analysis of these three ligands reveals a clear progression in design, aimed at overcoming specific mechanistic hurdles to achieve broader application and improved catalytic efficiency in palladium-catalyzed cross-coupling reactions.
EPhos was specifically designed to address this issue. By replacing the methoxy (B1213986) group of BrettPhos with a bulkier isopropoxy group at the C3-position, the steric environment around the palladium center is altered. nih.govnih.gov This modification significantly favors the formation of the C-bound isomer, thereby minimizing the population of the less productive O-bound off-cycle intermediate. nih.govnih.gov As a result, catalyst systems based on EPhos exhibit enhanced reactivity and improved reaction rates, especially in the coupling of sterically hindered substrates and complex heterocyclic amines. nih.gov
While EPhos marked a significant advancement, limitations were observed, particularly concerning catalyst stability at ambient temperatures. Mechanistic studies suggested that catalysts employing BrettPhos-like ligands, including EPhos, could be susceptible to deactivation. It was hypothesized that certain substrates, such as primary amines and N-heteroaromatic compounds, could displace the phosphine ligand, leading to the formation of catalytically dormant palladium species that require heating to re-enter the catalytic cycle. nih.gov
The development of GPhos was a direct response to this stability issue. GPhos incorporates an even bulkier ortho-tert-butoxy substituent adjacent to the dialkylphosphino group. This feature enhances the stability of the active catalyst conformer, preventing ligand displacement by the substrate. nih.gov Consequently, GPhos-supported catalysts demonstrate superior stability and reactivity at both room temperature and elevated temperatures compared to their EPhos and BrettPhos counterparts. nih.gov This enhanced stability allows GPhos to function as a more general catalyst, effectively promoting reactions that previously required different specialized ligands, such as BrettPhos for unhindered primary amines and EPhos for substrates containing five-membered N-heterocycles. nih.gov
The following table summarizes the key mechanistic and performance differences between the EPhos, BrettPhos, and GPhos catalytic systems.
| Feature | EPhos | BrettPhos | GPhos |
| Key Structural Feature | Isopropoxy group at C3-position | Methoxy group at C3-position | ortho-tert-butoxy group adjacent to the phosphine |
| Favored Pd(II) Isomer | C-bound | Equilibrium between C-bound and O-bound | C-bound |
| Primary Mechanistic Advantage | Minimizes off-cycle O-bound intermediate | Foundational biarylphosphine design | Enhanced catalyst stability, prevents ligand displacement |
| Catalyst Stability | Susceptible to deactivation by certain substrates at room temperature | Susceptible to deactivation by certain substrates at room temperature | Improved stability at both ambient and elevated temperatures |
| Primary Application Scope | Challenging substrates, including five-membered N-heterocycles | General use, particularly for unhindered primary amines | Broad scope, encompassing applications of both EPhos and BrettPhos |
Theoretical and Computational Chemistry Studies of Ephos
Quantum Chemical Calculations for Ligand Electronic and Steric Properties
Quantum chemical calculations are instrumental in dissecting the inherent properties of ligands like EPhos, which directly influence their coordination behavior and catalytic activity. Studies have focused on understanding its steric bulk and electronic nature. For instance, computational investigations have suggested that EPhos typically adopts a cis coordination geometry when complexed with metals, a preference attributed to its structural design, which includes a wide bite angle. This specific coordination mode is crucial for its efficacy in various catalytic transformations.
General computational descriptors provide a quantitative profile of the EPhos ligand, offering insights into its physicochemical characteristics relevant to solubility, membrane permeability, and potential interactions.
Table 5.1.1: Computational Descriptors for EPhos Pd G4
| Descriptor | Value | Source |
| TPSA (Ų) | 55.84 | chemscene.com |
| LogP | 12.869 | chemscene.com |
| H-Acceptors | 5 | chemscene.com |
| H-Donors | 0 | chemscene.com |
| Rotatable Bonds | 12 | chemscene.com |
The presence of large substituents ortho to the dialkylphosphino group in EPhos has been noted as a feature that contributes to the stabilization of the associated metal catalyst nih.gov. This steric bulk plays a significant role in modulating the coordination sphere around the metal center, influencing substrate accessibility and the stability of catalytic intermediates.
Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed exploration of reaction mechanisms, including the identification and characterization of transition states and reaction intermediates. For EPhos-based catalytic systems, DFT calculations can shed light on the energetic landscape of transformations.
For example, in the context of platinum complexes, DFT studies have been employed to differentiate between cis and trans coordination modes of phosphine (B1218219) ligands. For EPhos, such calculations have indicated that the cis isomer is significantly more stable than the trans isomer, with an estimated energy difference of approximately 48 kJ/mol. This preference for cis coordination is a direct consequence of the ligand's bite angle and steric profile unimi.it.
While specific detailed DFT studies mapping out every reaction pathway for EPhos in diverse catalytic cycles are not exhaustively detailed in all available literature, the general application of DFT in catalysis research is well-established. DFT is routinely used to understand how ligand properties, such as electronic effects and steric hindrance, influence activation barriers, reaction rates, and the stability of transition states in metal-catalyzed reactions ethz.chfrontiersin.orgwhiterose.ac.ukrsc.org. These studies provide fundamental insights into why certain ligands, like EPhos, are effective in promoting specific chemical transformations.
Computational Modeling of Catalyst-Substrate and Catalyst-Intermediate Interactions
Computational modeling offers a powerful lens through which to examine the critical interactions between a catalyst, its substrates, and reaction intermediates. These interactions are paramount in determining catalytic efficiency and selectivity. The structural features of the EPhos ligand are designed to optimize these interactions.
The steric bulk provided by EPhos's ortho substituents is understood to stabilize the metal center, potentially through favorable van der Waals forces or by sterically shielding reactive sites from unwanted side reactions. This stabilization can lead to enhanced catalyst longevity and improved performance nih.gov. Furthermore, the electronic properties of the phosphine donor atoms in EPhos influence the electron density at the metal center, thereby affecting its reactivity towards substrates and intermediates. Computational studies often probe these electronic effects through analyses like charge distribution and frontier molecular orbital theory nih.govmdpi.com.
The precise geometry adopted by the EPhos ligand in its coordination complex dictates the spatial arrangement of the substrate around the active metal site. This geometric control is crucial for achieving high levels of stereoselectivity, as it can favor specific orientations of the substrate that lead to the desired enantiomer or regiochemistry ethz.chnih.gov. Modeling these interactions helps in understanding how the ligand's architecture directs the catalytic process.
Predictive Capabilities for EPhos Reactivity and Selectivity
The ultimate goal of computational studies in catalysis is to predict and optimize catalyst performance, including reactivity and selectivity. By understanding the fundamental electronic and steric properties of EPhos and its interactions within a catalytic cycle, researchers can anticipate its behavior in new reactions or tune its structure for improved outcomes.
EPhos has demonstrated significant success in various catalytic applications, including asymmetric conjugate addition reactions where it has been reported to afford products with high enantiomeric excess (ee), such as 94% ee in the addition of phenyl boronic acid to 3-azaarylpropenones unimi.it. This level of stereocontrol is a direct testament to the ligand's ability to create a well-defined chiral environment around the metal center.
The interplay between EPhos's steric bulk and electronic donating ability influences the catalyst's reactivity towards different substrates and its propensity to favor specific reaction pathways over others nih.govethz.chucr.edu. Computational models can help rationalize these observations by analyzing transition state energies and binding affinities. For example, the ability to predict the relative stability of transition states for different reaction pathways is key to understanding and controlling selectivity nih.govshell.com. As computational methodologies, including DFT and machine learning, continue to advance, their predictive power in designing and optimizing catalysts like those employing EPhos is expected to grow, accelerating the discovery of new and more efficient catalytic processes researchgate.netrc-harwell.ac.uknumberanalytics.com.
Asymmetric Catalysis with Chiral Ephos Analogues
Design and Synthesis of Enantiopure EPhos Ligands (e.g., (R,R)-EPHOS)
EPhos is characterized by its biaryl structure, which imparts axial chirality. This atropisomeric nature, combined with the phosphine (B1218219) functionality, allows for the creation of a specific chiral environment around the metal center. While the precise synthetic routes for enantiopure EPhos ligands are proprietary or detailed in specialized literature, the general strategy for obtaining such ligands involves either the resolution of racemic mixtures or the synthesis from enantiopure precursors derived from the chiral pool. The "(R,R)-EPHOS" designation indicates a specific stereochemical configuration at the atropisomeric axis, crucial for inducing asymmetry in catalytic reactions unimi.itunimi.it. These ligands are designed to offer a balance of steric bulk and electronic properties, optimizing their coordination to metal centers like rhodium and influencing the stereochemical outcome of the catalyzed reactions.
Application in Enantioselective Organic Transformations
Chiral phosphine ligands, including EPhos, are instrumental in directing the stereochemical course of various organic reactions. Their ability to form stable complexes with transition metals, coupled with their inherent chirality, allows for the selective formation of one enantiomer over the other.
A prominent application of EPhos and its chiral analogues lies in the rhodium-catalyzed asymmetric 1,4-addition of nucleophiles, particularly organoboron reagents, to α,β-unsaturated carbonyl compounds unimi.itunimi.itnih.govorganic-chemistry.orgorganic-chemistry.orgnih.govrug.nlnih.govsioc-journal.cn. These reactions are vital for constructing carbon-carbon bonds and creating new stereogenic centers.
For instance, the asymmetric conjugate addition of aryl boronic acids to 3-azaarylpropenones has been effectively catalyzed by rhodium complexes featuring (R,R)-EPHOS. In one reported study, the use of a rhodium catalyst with (R,R)-EPHOS facilitated the addition of phenyl boronic acid to 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one, yielding the product with an impressive 94% enantiomeric excess (ee) in tetrahydrofuran (B95107) (THF) unimi.itunimi.it. Similarly, the addition of (3-methoxyphenyl)boronic acid to the same substrate afforded the corresponding product with 91% ee when catalyzed by a rhodium/(R,R)-EPHOS system unimi.it. These results highlight the efficacy of EPhos in controlling stereoselectivity in these important transformations.
Table 1: Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions with (R,R)-EPHOS
| Reaction Type | Nucleophile | Electrophile | Catalyst System | Solvent | Enantioselectivity (ee) | References |
| Asymmetric 1,4-addition | Phenyl boronic acid | 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one | Rh/(R,R)-EPHOS | THF | 94% | unimi.itunimi.it |
| Asymmetric 1,4-addition | (3-methoxyphenyl)boronic acid | 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one | Rh/(R,R)-EPHOS | - | 91% | unimi.it |
| Asymmetric 1,4-addition of aryl boronic acids | Aryl boronic acids | N-substituted maleimides | Rh/(+)-1b (related ligand) | - | High | organic-chemistry.org |
The enantioselectivity observed in EPhos-catalyzed reactions arises from the precise spatial arrangement of the ligand around the metal center, creating a chiral environment that favors the approach of the substrate from one specific face. The biaryl axis of EPhos provides a rigid chiral scaffold. The phosphine moiety coordinates to the rhodium atom, while the bulky cyclohexyl groups and the biphenyl (B1667301) backbone contribute to the steric and electronic properties of the catalytic pocket. This pocket dictates the orientation of the incoming substrate during the key bond-forming step, thereby controlling the stereochemical outcome wikidoc.orgchemrxiv.orgkyushu-univ.jp. Computational studies often support these observations, providing insights into transition state geometries and the nature of non-covalent interactions that influence stereocontrol unimi.itrsc.orgchemrxiv.org. The bite angle and flexibility of the ligand also play a critical role in optimizing the catalytic performance and enantioselectivity unimi.itkyushu-univ.jp.
Mechanistic Models for Enantioselectivity
Mechanistic studies of rhodium-catalyzed asymmetric 1,4-additions typically involve catalytic cycles that include key intermediates such as arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium complexes nih.gov. The enantioselectivity-determining step often involves the insertion of the unsaturated substrate into the metal-carbon bond or the transmetalation step, where the chiral ligand's influence is most pronounced.
In the context of EPhos, the proposed mechanism involves the formation of a catalytically active rhodium-EPhos complex. This complex then undergoes oxidative addition or coordination with the reactants. The chiral ligand, through its steric bulk and electronic effects, guides the substrate's coordination and subsequent migratory insertion or nucleophilic attack in a manner that favors the formation of one enantiomer of the product. Density Functional Theory (DFT) calculations can provide detailed insights into the transition states, revealing how the chiral ligand shields one face of the substrate or directs the approach of the nucleophile, thereby explaining the observed enantioselectivity unimi.itunimi.itrsc.orgchemrxiv.org. The precise coordination mode of EPhos (e.g., cis vs. trans arrangement of phosphine donors) and its bite angle are critical factors influencing the catalytic cycle and stereochemical control unimi.itunimi.it.
Industrial Relevance and Green Chemistry Aspects of Ephos Catalysis
Scalability and Applicability in Industrial Fine Chemical Synthesis
EPhos is a highly effective biaryl phosphine (B1218219) ligand that has demonstrated considerable utility in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions chemblink.comsigmaaldrich.comresearchgate.netresearchgate.netlibretexts.orgresearchgate.netmdpi.com. Its design, featuring bulky and electron-rich characteristics, enhances the catalytic activity and stability of palladium complexes chemblink.comlibretexts.org. This makes EPhos particularly valuable for industrial applications where robust and efficient catalytic systems are required. The ligand's ability to facilitate challenging transformations, such as the coupling of sterically hindered substrates or less reactive aryl chlorides, is crucial for the synthesis of complex fine chemicals chemblink.comresearchgate.netlibretexts.org. The development of precatalysts like EPhos Pd G3 and EPhos Pd G4 has further improved ease of handling, air stability, and the efficient generation of active catalytic species, facilitating its adoption in large-scale syntheses sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk. These advancements contribute to more reliable and reproducible synthetic processes in the fine chemical industry.
Contributions to Pharmaceutical and Agrochemical Intermediate Production
The pharmaceutical and agrochemical industries heavily rely on efficient synthetic methodologies to produce complex molecules. EPhos catalysis plays a vital role in this regard by enabling the synthesis of key intermediates and active pharmaceutical ingredients (APIs) researchgate.netacs.orgresearchgate.netsinocompound.comnih.govglobelapharma.comarborpharmchem.comagcpharmachemicals.com. Specifically, EPhos has been instrumental in the development of efficient routes for forming carbon-nitrogen (C-N) bonds, which are prevalent in many biologically active compounds researchgate.netacs.orgnih.govnih.gov. For instance, EPhos has been successfully employed in the synthesis of 4-arylaminothiazoles and 2-arylaminooxazoles, structures that are relevant to medicinal chemistry acs.orgnih.govnih.gov. The ligand's effectiveness in coupling challenging substrates, including those found in drug candidates, accelerates structure-activity relationship (SAR) studies and streamlines the drug discovery and development process researchgate.netresearchgate.net. Its application in synthesizing pharmaceutical intermediates contributes to the creation of complex molecular architectures essential for modern therapeutics and crop protection agents.
Alignment with Principles of Green Chemistry for Sustainable Processes
Compound List:
EPhos
Conclusion and Future Outlook
Summary of EPhos Contributions to Catalysis
EPhos (also known as L3) was rationally designed as a second-generation ligand, evolving from the successful BrettPhos scaffold. nih.gov Its primary contribution lies in its ability to facilitate challenging Pd-catalyzed C-N cross-coupling reactions that were previously inefficient or unsuccessful with existing catalysts. The key structural modification in EPhos, the introduction of an isopropoxy group at the C3-position of the biaryl backbone, leads to significantly improved reactivity. nih.gov This is attributed to the ligand's ability to favor the formation of the C-bound isomer of the active palladium(II) complex, which is crucial for efficient catalytic turnover. nih.gov
The most notable contributions of the EPhos catalyst system include:
Coupling of Challenging Heterocycles: EPhos has proven exceptionally effective for the N-arylation of highly functionalized and heterocyclic substrates. It has enabled the synthesis of 2-(hetero)arylaminooxazoles and 4-(hetero)arylaminothiazoles, classes of compounds that were largely inaccessible through previous palladium-catalyzed methods. nih.gov This breakthrough is of considerable importance as these motifs are prevalent in biologically active molecules.
Enhanced Reactivity for Sterically Hindered Substrates: In direct comparisons, the EPhos-supported palladium catalyst (P3) has demonstrated superior performance over the BrettPhos-based system (P1) for the cross-coupling of sterically demanding or complex aryl halides. nih.gov While for simple, unhindered substrates the performance is comparable, EPhos provides significantly higher yields for more challenging transformations. nih.gov
Mechanistic Insight: Research into the this compound system has provided valuable mechanistic insights into the Buchwald-Hartwig amination. Studies have shown that with EPhos as the supporting ligand, the catalyst resting state is the desired C-bound isomer, avoiding the formation of less reactive O-bound isomers that can hinder catalysis. nih.gov
| Aryl Halide Substrate | Catalyst System | Yield (%) |
|---|---|---|
| 2-Bromo-1,3-dimethylbenzene | BrettPhos (P1) | 65 |
| EPhos (P3) | 93 | |
| 1-Bromo-4-(trifluoromethyl)benzene | BrettPhos (P1) | 85 |
| EPhos (P3) | 95 | |
| 2-Chlorobenzonitrile | BrettPhos (P1) | <10 |
| EPhos (P3) | 88 | |
| 1-Chloro-3,5-dimethoxybenzene | BrettPhos (P1) | 45 |
| EPhos (P3) | 91 |
Current Challenges and Limitations in EPhos Research
Despite its successes, the this compound is not without its limitations, many of which are characteristic of the broader class of dialkylbiaryl phosphine (B1218219) ligands. A primary challenge is catalyst stability and deactivation.
Catalyst Deactivation: Catalyst systems based on BrettPhos and EPhos have been observed to deactivate, particularly when reactions are conducted at room temperature with challenging substrates like ortho-substituted aryl bromides and primary amines. mit.edu Mechanistic hypotheses suggest that certain substrates, especially primary amines and N-heterocycles, can displace the phosphine ligand from the palladium center. mit.edu This leads to the formation of catalytically inactive or dormant palladium complexes, which only reactivate upon heating, thus limiting the catalyst's efficacy under milder conditions. mit.edu
Substrate Scope Limitations: While EPhos expanded the scope of C-N coupling, certain substrate classes remain challenging. For instance, achieving optimal results for a wide range of amine nucleophiles, from unhindered primary amines to α-tertiary primary amines, often requires different, specialized catalyst systems. mit.edu The development of a truly universal catalyst remains an ongoing challenge.
Prospective Directions for EPhos Ligand Design and Application
The challenges associated with EPhos and its predecessors have directly informed the direction of future ligand design. The goal is to develop more robust, stable, and broadly applicable catalysts.
Enhanced Ligand Stability: The development of the GPhos ligand is a prime example of the evolution in ligand design aimed at overcoming the deactivation issues seen with BrettPhos and EPhos. mit.edu GPhos features increased steric bulk around the palladium center, which enhances the stability of the catalyst and makes it more resistant to deactivation by coordinating substrates. mit.edu This has allowed for successful couplings of previously problematic substrate classes at room temperature. Future designs will likely continue to explore modifications to the biaryl scaffold to further enhance catalyst stability and longevity.
Tunability and Versatility: The development of highly tunable ligand scaffolds, such as the MPhos family of ferrocene-based ligands, represents another promising direction. sigmaaldrich.com The ability to fine-tune the steric and electronic properties of the ligand allows for the optimization of the catalyst for specific and challenging C-C and C-N bond formations, including late-stage functionalization of complex "drug-like" molecules. sigmaaldrich.com
Application of Machine Learning: The use of data science and machine learning is emerging as a powerful tool to predict reaction outcomes and guide catalyst selection and design. princeton.educonsensus.app By analyzing large datasets from high-throughput experimentation, algorithms can identify subtle structure-reactivity relationships, accelerating the discovery of new, highly effective ligand architectures and optimal reaction conditions. princeton.edu
Broader Impact on Synthetic Methodology Development
The development of the this compound and the continuous evolution of the Buchwald-Hartwig amination ligands have had a profound impact on the field of synthetic organic chemistry.
Expanding Chemical Space: By enabling previously difficult or impossible C-N bond formations, EPhos has significantly expanded the accessible chemical space for chemists. This is particularly impactful in medicinal chemistry, where a high percentage of attempted metal-catalyzed C-N couplings were reported to fail in late-stage synthesis of drug candidates. nih.gov The ability to reliably synthesize complex aryl amines and functionalized heterocycles opens up new avenues for drug discovery and development. acs.orgresearchgate.net
Facilitating Process Chemistry: The creation of more active and stable catalysts like EPhos allows for reactions to be run with lower catalyst loadings and under milder conditions. This is a crucial consideration in industrial process chemistry, where efficiency, cost, and sustainability are paramount. oatext.com
Informing Rational Catalyst Design: The systematic study of ligands like EPhos, including the elucidation of deactivation pathways, has provided a deeper mechanistic understanding of the cross-coupling cycle. This knowledge is invaluable for the rational design of next-generation catalysts with improved performance characteristics, moving the field away from serendipitous discovery and towards targeted innovation. nih.govmit.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
